molecular formula C9H9N B7842105 1-Phenylprop-2-yn-1-amine

1-Phenylprop-2-yn-1-amine

Cat. No.: B7842105
M. Wt: 131.17 g/mol
InChI Key: WTZFFHKYDKHUSG-UHFFFAOYSA-N
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Description

1-Phenylprop-2-yn-1-amine is an organic compound with the molecular formula C9H9N. It is characterized by a phenyl group attached to a propynylamine structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Phenylprop-2-yn-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with propargylamine in the presence of a gold catalyst. This one-pot oxidation procedure uses manganese dioxide (MnO2) followed by a gold-catalyzed multicomponent reaction . Another method involves the aza-Michael addition of amines to ynones under metal-free conditions . Industrial production methods typically focus on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-Phenylprop-2-yn-1-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Phenylprop-2-yn-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylprop-2-yn-1-amine involves its interaction with various molecular targets. For instance, in gold-catalyzed reactions, it forms vinylallene derivatives through consecutive [1,2]-acyloxy/[1,2]-silyl rearrangements . These reactions are facilitated by the formation of gold vinylcarbene intermediates, which undergo regioselective attacks by alkynylsilanes.

Comparison with Similar Compounds

1-Phenylprop-2-yn-1-amine can be compared with similar compounds such as 1-Phenylprop-2-yn-1-one and N-(prop-2-yn-1-yl)-o-phenylenediamines . While these compounds share structural similarities, this compound is unique due to its amine functionality, which imparts distinct reactivity and applications.

Properties

IUPAC Name

1-phenylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZFFHKYDKHUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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